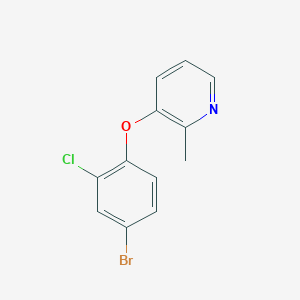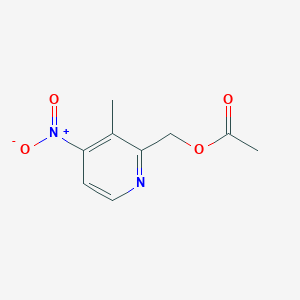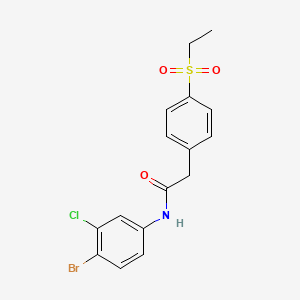![molecular formula C12H11NO2 B13874364 [3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
[3-(Pyridin-3-yloxy)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-pyridin-3-yloxyphenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyridinyl group. This compound is of interest due to its unique structure, which combines the properties of both phenyl and pyridinyl groups, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-pyridin-3-yloxyphenyl)methanol typically involves the reaction of 3-hydroxypyridine with a phenylmethanol derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group of 3-hydroxypyridine, followed by nucleophilic substitution with a phenylmethanol derivative.
Industrial Production Methods: In an industrial setting, the production of (3-pyridin-3-yloxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: (3-pyridin-3-yloxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of (3-pyridin-3-yloxyphenyl)aldehyde or (3-pyridin-3-yloxyphenyl)carboxylic acid.
Reduction: Formation of dihydro-(3-pyridin-3-yloxyphenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
科学的研究の応用
Chemistry: (3-pyridin-3-yloxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, (3-pyridin-3-yloxyphenyl)methanol is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine: The compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: In industrial applications, (3-pyridin-3-yloxyphenyl)methanol is used as a building block for the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which (3-pyridin-3-yloxyphenyl)methanol exerts its effects depends on its interaction with molecular targets. The phenyl and pyridinyl groups can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.
類似化合物との比較
- (3-pyridin-2-yloxyphenyl)methanol
- (2-pyridin-3-yloxyphenyl)methanol
- (4-pyridin-3-yloxyphenyl)methanol
Comparison: While these compounds share a similar core structure, the position of the pyridinyl group relative to the phenyl ring can significantly influence their chemical and biological properties. (3-pyridin-3-yloxyphenyl)methanol is unique due to the specific positioning of the pyridinyl group, which can affect its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(3-pyridin-3-yloxyphenyl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-10-3-1-4-11(7-10)15-12-5-2-6-13-8-12/h1-8,14H,9H2 |
InChIキー |
WYKJOBJRNPOASC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CN=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)
